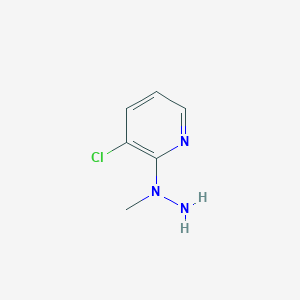
3-Chloro-2-(1-methylhydrazin-1-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(1-methylhydrazin-1-YL)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a 1-methylhydrazinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1-methylhydrazin-1-YL)pyridine typically involves the reaction of 3-chloropyridine with 1-methylhydrazine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a base, such as sodium hydroxide, to deprotonate the 1-methylhydrazine, followed by nucleophilic substitution at the 2-position of the 3-chloropyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can help optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(1-methylhydrazin-1-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-2-(1-methylhydrazin-1-YL)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals and as a precursor for materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(1-methylhydrazin-1-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-aminopyridine: Similar structure but with an amino group instead of a methylhydrazinyl group.
2-(1-Methylhydrazinyl)pyridine: Lacks the chlorine substitution at the 3-position.
3-Chloro-2-hydrazinylpyridine: Contains a hydrazinyl group instead of a methylhydrazinyl group.
Uniqueness
3-Chloro-2-(1-methylhydrazin-1-YL)pyridine is unique due to the presence of both a chlorine atom and a 1-methylhydrazinyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-1-methylhydrazine |
InChI |
InChI=1S/C6H8ClN3/c1-10(8)6-5(7)3-2-4-9-6/h2-4H,8H2,1H3 |
InChI Key |
NXTKSSOUIJVGIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















